molecular formula C9H11F2ISi B6308165 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene CAS No. 1807646-33-8

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene

Cat. No.: B6308165
CAS No.: 1807646-33-8
M. Wt: 312.17 g/mol
InChI Key: WZMRQPMIUIRWMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogenation of a fluorobenzene derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the trimethylsilyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions . The trimethylsilyl group can also be used as a protecting group, which can be removed under specific conditions to reveal reactive sites on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is unique due to the combination of fluorine, iodine, and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(2,3-difluoro-6-iodophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMRQPMIUIRWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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